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Compound of Interest

Compound Name: 4-Methylaeruginoic acid

Cat. No.: B8805092 Get Quote

Disclaimer: The compound "4-Methylaeruginoic acid" is not a known entity in the current

public scientific literature. This document is a hypothetical technical guide created for illustrative

purposes to demonstrate the process of structure elucidation and characterization of a novel

natural product. The data, experimental protocols, and biological activities described herein are

plausible but fictional examples.

This guide provides a comprehensive overview of the methodologies and data interpretation

involved in the structural determination and characterization of the hypothetical novel

compound, 4-Methylaeruginoic acid. It is intended for researchers, scientists, and

professionals in the field of drug development and natural product chemistry.

Introduction
Natural products remain a significant source of inspiration for new therapeutic agents. The

discovery and characterization of novel bioactive compounds are crucial steps in the drug

discovery pipeline. This guide details the systematic approach to the structure elucidation and

biological characterization of a putative novel compound, designated 4-Methylaeruginoic
acid, hypothetically isolated from a marine bacterium. The process involves a combination of

chromatographic separation, spectroscopic analysis, and bioactivity screening.

Structure Elucidation
The determination of the chemical structure of 4-Methylaeruginoic acid was accomplished

through a series of spectroscopic analyses. The data obtained from High-Resolution Mass
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Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy were collectively used to deduce

the molecular formula, functional groups, and connectivity of the atoms.

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine

the exact mass and molecular formula of the compound.

Parameter Value

Ionization Mode Negative

Measured m/z 214.0872 [M-H]⁻

Calculated Mass 215.0946

Molecular Formula C₁₀H₁₃NO₄

Double Bond Equivalents 5

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired in DMSO-d₆. The chemical shifts (δ) are reported in

parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Data (500 MHz, DMSO-d₆)
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Position δ (ppm) Multiplicity J (Hz) Integration

2-H 7.58 d 8.0 1H

3-H 6.89 d 8.0 1H

4-CH₃ 2.25 s - 3H

6-H 7.91 s - 1H

1'-H 3.80 t 6.5 2H

2'-H 2.75 t 6.5 2H

COOH 12.50 br s - 1H

| NH | 11.20 | br s | - | 1H |

Table 3: ¹³C NMR Data (125 MHz, DMSO-d₆)

Position δ (ppm) Carbon Type

2 128.5 CH

3 115.2 CH

4 135.8 C

4-CH₃ 20.1 CH₃

5 121.0 C

6 140.3 CH

7a 148.9 C

1' 45.6 CH₂

2' 25.3 CH₂

| COOH | 172.8 | C |
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Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy
IR and UV-Vis spectroscopy provided information about the functional groups and the

electronic conjugation system of the molecule.

Table 4: IR and UV-Vis Spectroscopic Data

Technique Data Interpretation

IR (KBr, cm⁻¹)
3400-2500 (broad), 3310,
1685, 1610, 1550

O-H (Carboxylic acid), N-H,
C=O (Carboxylic acid),
C=C (Aromatic)

| UV-Vis (MeOH) | λmax 220, 275, 330 nm | Aromatic/conjugated system |

Based on the collective spectroscopic data, the proposed structure of 4-Methylaeruginoic
acid is a substituted indole carboxylic acid.

Experimental Protocols
Isolation and Purification
The producing bacterial strain was cultured in a marine broth medium. The culture broth was

extracted with ethyl acetate, and the organic extract was concentrated. The crude extract was

subjected to silica gel column chromatography followed by semi-preparative High-Performance

Liquid Chromatography (HPLC) to yield pure 4-Methylaeruginoic acid.
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Caption: Workflow for the isolation and purification of 4-Methylaeruginoic acid.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a 500 MHz

spectrometer using DMSO-d₆ as the solvent.

Mass Spectrometry: HRESIMS was performed on a Q-TOF mass spectrometer in negative

ion mode.

IR Spectroscopy: The IR spectrum was recorded on a FT-IR spectrometer using a KBr pellet.

UV-Vis Spectroscopy: The UV-Vis spectrum was recorded on a spectrophotometer using

methanol as the solvent.
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Caption: Logical workflow for the structure elucidation of 4-Methylaeruginoic acid.

Biological Activity
The biological activity of 4-Methylaeruginoic acid was evaluated against a panel of cancer cell

lines and bacterial strains.
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Cytotoxicity Assay
The cytotoxicity was determined using the MTT assay after 72 hours of incubation.

Table 5: Cytotoxicity of 4-Methylaeruginoic acid (IC₅₀ in µM)

Cell Line 4-Methylaeruginoic acid Doxorubicin (Control)

A549 (Lung) 15.2 ± 1.8 0.8 ± 0.1

MCF-7 (Breast) 25.6 ± 2.5 1.2 ± 0.2

| HepG2 (Liver) | 18.9 ± 2.1 | 1.0 ± 0.1 |

Antimicrobial Assay
The minimum inhibitory concentration (MIC) was determined by the broth microdilution method.

Table 6: Antimicrobial Activity of 4-Methylaeruginoic acid (MIC in µg/mL)

Bacterial Strain 4-Methylaeruginoic acid Ciprofloxacin (Control)

Staphylococcus aureus 32 1

Escherichia coli >128 0.5

| Pseudomonas aeruginosa | 64 | 2 |

Hypothetical Signaling Pathway
Based on preliminary molecular docking studies, it is hypothesized that 4-Methylaeruginoic
acid may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, which is often

dysregulated in cancer.
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Hypothetical PI3K/Akt Signaling Pathway Inhibition
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Caption: Proposed inhibitory action of 4-Methylaeruginoic acid on the PI3K/Akt pathway.

Conclusion
The structure of the novel hypothetical compound, 4-Methylaeruginoic acid, has been

elucidated as a substituted indole carboxylic acid through the combined use of modern

spectroscopic techniques. Preliminary biological evaluation indicates moderate cytotoxic
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activity against several cancer cell lines and some antimicrobial activity. Further studies are

warranted to explore its mechanism of action and potential as a lead compound for drug

development.

To cite this document: BenchChem. [A Technical Guide to the Structure Elucidation and
Characterization of 4-Methylaeruginoic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8805092#4-methylaeruginoic-acid-structure-
elucidation-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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